molecular formula C11H9ClN2O B1609632 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 859850-98-9

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1609632
CAS No.: 859850-98-9
M. Wt: 220.65 g/mol
InChI Key: GGTILSLHNBUQIY-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Additionally, the process may involve the use of catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Hydrolysis: Performed in aqueous acidic or basic conditions at room temperature.

    Reduction: Conducted under anhydrous conditions with a suitable reducing agent.

Major Products Formed

    Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.

    1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid: Resulting from hydrolysis.

    1-Methyl-5-phenyl-1H-pyrazole-3-methanol: Produced through reduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-5-phenyl-1H-pyrazole-3-methanol
  • 1-Phenyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Uniqueness

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-methyl-5-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-10(7-9(13-14)11(12)15)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTILSLHNBUQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428767
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-98-9
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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